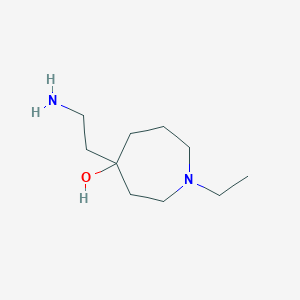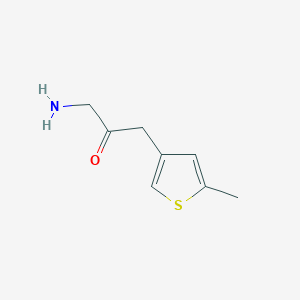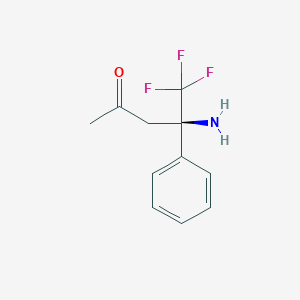
4-(2-Aminoethyl)-1-ethylazepan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-1-ethylazepan-4-ol is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen This compound is characterized by the presence of an aminoethyl group and an ethyl group attached to the azepane ring, along with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1-ethylazepan-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethyl-4-piperidone with ethylenediamine in the presence of a reducing agent can lead to the formation of the desired azepane ring. The reaction conditions typically include heating the mixture under reflux and using a solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-1-ethylazepan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
科学的研究の応用
4-(2-Aminoethyl)-1-ethylazepan-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-1-ethylazepan-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting the biochemical pathways in which these enzymes are involved.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: This compound shares the aminoethyl group but has a different core structure.
2-(4-Aminophenyl)ethylamine: Similar in having an aminoethyl group, but with a different aromatic ring structure.
Uniqueness
4-(2-Aminoethyl)-1-ethylazepan-4-ol is unique due to its azepane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
特性
分子式 |
C10H22N2O |
|---|---|
分子量 |
186.29 g/mol |
IUPAC名 |
4-(2-aminoethyl)-1-ethylazepan-4-ol |
InChI |
InChI=1S/C10H22N2O/c1-2-12-8-3-4-10(13,5-7-11)6-9-12/h13H,2-9,11H2,1H3 |
InChIキー |
HQVCKUDHOGTIEH-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC(CC1)(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Amino-2-[2-(diethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B13164196.png)
![3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide](/img/structure/B13164197.png)


![3-(2-Aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13164216.png)




![4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13164252.png)
